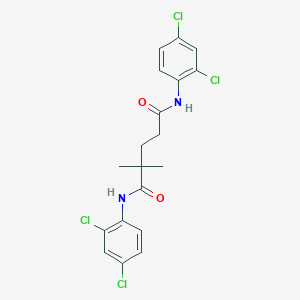

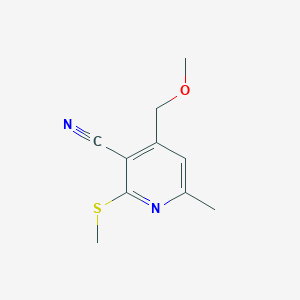

![molecular formula C19H13NO2 B5508478 N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)

N-[2-(phenylethynyl)phenyl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[2-(phenylethynyl)phenyl]-2-furamide” belongs to a class of organic compounds characterized by the presence of a furamide moiety and a phenylethynyl group. This structural arrangement suggests potential for varied chemical reactions, molecular interactions, and applications in materials science and pharmacology, excluding direct drug use and dosage considerations.

Synthesis Analysis

Synthesis of compounds similar to “this compound” often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are effective for forming carbon-carbon bonds between aryl halides and alkynes or aryl boronic acids (Lu et al., 2014). Phase transfer catalysis has also been used to synthesize related furamide derivatives, offering good to excellent yields under relatively mild conditions (Wang et al., 2000).

Molecular Structure Analysis

Structural determination of similar compounds has been achieved through techniques like single-crystal X-ray diffraction and NMR spectroscopy. These methods provide detailed insights into the molecular geometry, crystal packing, and intermolecular interactions, crucial for understanding the compound's stability and reactivity (Yıldırım et al., 2018).

Chemical Reactions and Properties

Compounds in this category participate in a variety of chemical reactions, including condensation reactions to form multisubstituted furans. These reactions are influenced by the substituents on the phenyl rings and the furamide moiety, affecting the electronic and steric properties of the molecule. The 2-iodophenyl group, for example, serves as a versatile handle for further transformations, indicating a broad reactivity profile for these compounds (Lu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Structural and Spectral Analyses

One study focused on the structural determination of related compounds, revealing their potential for antibacterial and antifungal activities. The structural properties were characterized using 1H NMR and X-ray diffraction, showing interactions that provide stabilization in the solid state (S. Ö. Yıldırım et al., 2018).

Catalysis and Synthesis

Research into palladium-catalyzed condensation showcased the formation of multisubstituted furans, indicating the versatility of these compounds for further chemical transformations (Beili Lu et al., 2014).

Crystal Structure Insights

Investigations into the crystal structure of similar furamide derivatives have provided insights into their molecular geometry and potential interactions with biological targets. For example, the crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide has elucidated the geometric arrangements significant for understanding their biological activities (N. Galešić & A. Vlahov, 1990).

Polymer Synthesis Applications

Aromatic polyamides and polyimides based on N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine have been synthesized, demonstrating the utility of related compounds in creating materials with high thermal stability and solubility in polar solvents (Chin‐Ping Yang & Jiun-Hung Lin, 1994).

Bio-Imaging and Sensor Development

A phenoxazine-based fluorescent chemosensor for dual channel detection of Cd2+ and CN− ions illustrates the application of furamide derivatives in environmental monitoring and bio-imaging, highlighting their role in detecting harmful substances in live cells and organisms (P. Ravichandiran et al., 2020).

Zukünftige Richtungen

The future directions in the research of ynamides, including “N-[2-(phenylethynyl)phenyl]-2-furamide”, involve overcoming the challenges associated with ynamide-radical chemistry . This includes addressing issues related to high reactivity, undesirable byproducts, and severe inherent regio- and chemoselective problems . Furthermore, the development of new methods for the synthesis of ynamides and their applications in the construction of various N-heterocyclic compounds is a promising area of research .

Eigenschaften

IUPAC Name |

N-[2-(2-phenylethynyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-19(18-11-6-14-22-18)20-17-10-5-4-9-16(17)13-12-15-7-2-1-3-8-15/h1-11,14H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRADAKZPZZTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)

![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)